molecular formula C14H22BClN2O3 B1532082 3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride CAS No. 1072945-72-2

3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride

Cat. No.: B1532082
CAS No.: 1072945-72-2
M. Wt: 312.6 g/mol
InChI Key: KMGYVGXGPCTMGL-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride is a useful research compound. Its molecular formula is C14H22BClN2O3 and its molecular weight is 312.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound and its analogs are integral to the synthesis of biologically active molecules. For instance, Adamczyk-Woźniak et al. (2013) described the synthesis of bisbenzoxaboroles and their boronic acid analogs, showcasing the compound's utility in creating molecules with unique molecular architectures, as determined by X-ray measurements (Adamczyk-Woźniak et al., 2013). This highlights its role in developing new chemical entities with potential biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride. Waisser et al. (2004) evaluated a series of hydrochlorides of piperidinylethyl esters for their in vitro antimycobacterial activity, demonstrating that hydrophobicity plays a crucial role in antimycobacterial activity (Waisser et al., 2004). This suggests that modifications to the compound could enhance its therapeutic potential against mycobacterial infections.

Antiosteoclast Activity

Compounds derived from or related to this compound have shown promise in bone health research. Reddy et al. (2012) synthesized a new family of compounds with moderate to high antiosteoclast activity, indicating potential applications in treating osteoporosis or other bone-related disorders (Reddy et al., 2012).

Anticancer Research

The compound's derivatives have been explored for their potential in cancer treatment. Price et al. (2005) investigated novel compounds for their allosteric modulation of the cannabinoid CB1 receptor, which may have implications in treating cancer, showcasing the compound's utility in developing new therapeutic strategies (Price et al., 2005).

Antibacterial and Antifungal Properties

Research by Merugu et al. (2010) on the synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones demonstrates the compound's relevance in creating new antibacterial agents. Their work underlines the importance of structural modifications to enhance microbial activity (Merugu et al., 2010).

Properties

IUPAC Name

[3-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3.ClH/c18-14(12-5-4-6-13(11-12)15(19)20)16-7-10-17-8-2-1-3-9-17;/h4-6,11,19-20H,1-3,7-10H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGYVGXGPCTMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674569
Record name (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-72-2
Record name Boronic acid, B-[3-[[[2-(1-piperidinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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